1,2-Dichloro-3,3,3-trifluoroprop-1-ene CAS number 431-27-6
1,2-Dichloro-3,3,3-trifluoroprop-1-ene CAS number 431-27-6
Advanced Applications and Physicochemical Profiling of 1,2-Dichloro-3,3,3-trifluoroprop-1-ene (CAS 431-27-6)
Executive Summary
The integration of fluorine atoms into organic molecules is a cornerstone strategy in modern drug development and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity. 1,2-Dichloro-3,3,3-trifluoroprop-1-ene (CAS 431-27-6) serves as a highly versatile, electrophilic building block for introducing fluorinated motifs—most notably β-trifluoromethyl vinyl ethers—into complex molecular architectures[1]. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this reagent in professional synthetic laboratories.
Physicochemical Profile and Structural Dynamics
1,2-Dichloro-3,3,3-trifluoroprop-1-ene is a halogenated alkene characterized by a highly electron-deficient double bond. The strong electron-withdrawing inductive effect of the adjacent -CF₃ group, coupled with the electronegativity of the vinylic chlorides, renders the molecule highly susceptible to nucleophilic attack[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication | Source |
| Molecular Formula | C₃HCl₂F₃ | Defines stoichiometry for coupling reactions. | [2] |
| Molecular Weight | 164.94 g/mol | Critical for precise molar equivalent calculations. | [3] |
| Boiling Point | 53.7 - 54.0 °C | Requires chilled condensers; volatile under vacuum. | [4][5] |
| Melting Point | -109.2 °C | Remains liquid under standard cryogenic storage. | [4][5] |
| Density | 1.465 - 1.49 g/cm³ | Bottom layer in typical aqueous/organic biphasic extractions. | [4][5] |
Mechanistic Pathway: Nucleophilic Vinylic Substitution (SₙV)
The primary utility of 1,2-dichloro-3,3,3-trifluoroprop-1-ene in drug discovery is its application in base-mediated C-O coupling with phenols to synthesize β-trifluoromethyl vinyl ethers and diethers[1].
Unlike standard aliphatic nucleophilic substitution (Sₙ2), substitution at an sp² hybridized carbon typically proceeds via an addition-elimination mechanism (SₙV). The -CF₃ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the initial attack by a phenoxide anion. The intermediate carbanion is stabilized by the electron-withdrawing halogens before expelling a chloride ion to restore the double bond, often with high stereoselectivity.
Workflow of base-mediated C-O coupling using 1,2-dichloro-3,3,3-trifluoroprop-1-ene.
Validated Experimental Protocol: Stereoselective Synthesis of β-Trifluoromethyl Vinyl Ethers
The following methodology outlines the optimized conditions for the C-O coupling of 1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenol derivatives. This protocol is designed as a self-validating system where each reagent choice directly addresses a mechanistic requirement[1].
Prerequisites & Safety
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Environment: Conduct all operations in a certified chemical fume hood. 1,2-Dichloro-3,3,3-trifluoroprop-1-ene is a volatile irritant[4].
-
Atmosphere: Schlenk line techniques under dry Nitrogen (N₂) or Argon (Ar).
Step-by-Step Methodology
Step 1: System Preparation and Deprotonation
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To a flame-dried, argon-purged round-bottom flask, add the target phenol derivative (1.0 equivalent) and Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents).
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Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration of the phenol.
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Causality Check: Cs₂CO₃ is selected over NaOH or KOH because the large cesium cation weakly coordinates with the phenoxide anion, creating a "naked," highly reactive nucleophile. DMSO, a polar aprotic solvent, further enhances nucleophilicity by solvating the cation without hydrogen-bonding to the anion.
Step 2: Electrophile Addition
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Cool the reaction vessel to 0 °C using an ice-water bath.
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Add 1,2-dichloro-3,3,3-trifluoroprop-1-ene (1.2 equivalents) dropwise via a gas-tight syringe.
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Causality Check: The dropwise addition at 0 °C controls the initial exothermic addition-elimination sequence, preventing the degradation of the volatile alkene (BP ~54 °C)[4][5] and suppressing unwanted di-substitution or polymerization side reactions.
Step 3: Reaction Propagation
-
Remove the ice bath and allow the reaction to stir at ambient temperature (approx. 20-25 °C) for 4 to 12 hours, monitoring completion via TLC or LC-MS.
-
Note on Substrate Scope: If utilizing phenols with strong electron-withdrawing groups (e.g., ortho- or para-nitro/cyano substitutions), the nucleophilicity of the phenoxide is significantly reduced. In such cases, the reaction must be heated to 70 °C to overcome the activation energy barrier for the SₙV addition[1].
Step 4: Quench and Biphasic Extraction
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Upon consumption of the starting material, quench the reaction by pouring the mixture into a separatory funnel containing cold distilled water (5x the volume of DMSO used).
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Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether.
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Causality Check: DMSO is highly miscible with water. The massive dilution forces the lipophilic fluorinated product into the organic phase, effectively stripping the solvent away.
Step 5: Purification
-
Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and DMSO traces.
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Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (carefully, noting the volatility of the product).
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Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure (E)-1,2-dichloro-1-phenoxyethene derivative[1].
References
- PubChem. "1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734". National Library of Medicine.
- ResearchGate. "Stereoselective Synthetic Approach to β‑Trifluoromethyl Vinyl Ethers and Diethers via Reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with Phenols". Organic & Biomolecular Chemistry.
- Matrix Scientific. "1,2-Dichloro-3,3,3-trifluoropropene | CAS No: 431-27-6". Matrix Scientific Catalog.
- Chemsrc. "1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6". Chemsrc Database.
- NIST. "Propene, 1,2-dichloro-3,3,3-trifluoro-". NIST Chemistry WebBook, SRD 69.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propene, 1,2-dichloro-3,3,3-trifluoro- [webbook.nist.gov]
- 4. 431-27-6 Cas No. | 1,2-Dichloro-3,3,3-trifluoropropene | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6 | Chemsrc [chemsrc.com]
